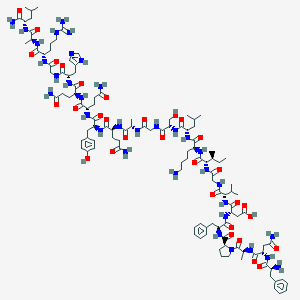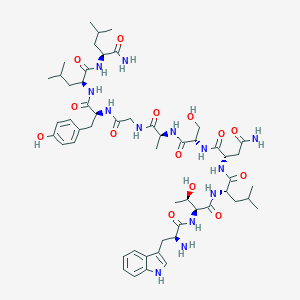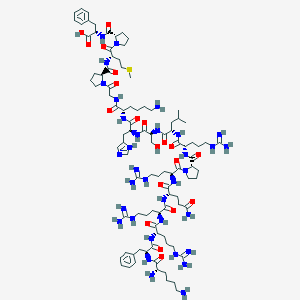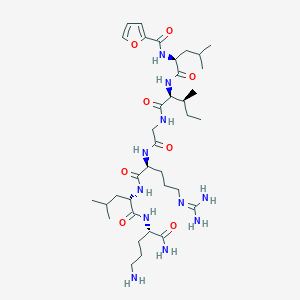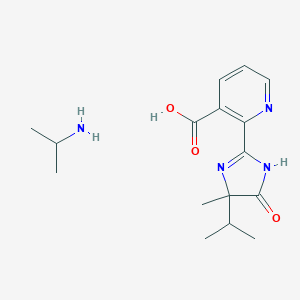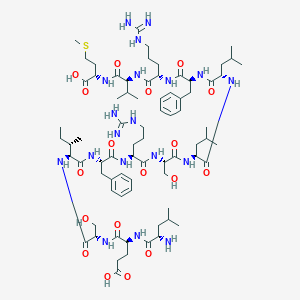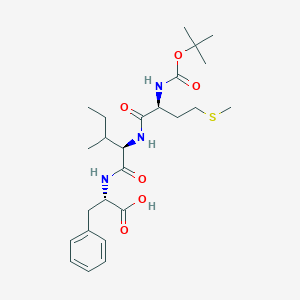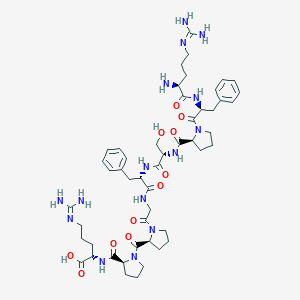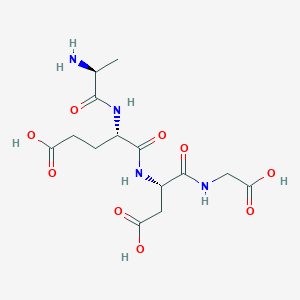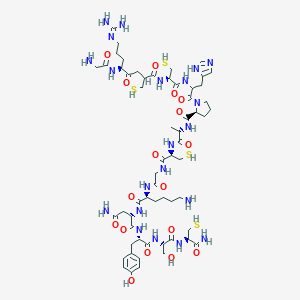
(D-Trp8)-g2-MSH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Trp8)-g2-MSH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine). The peptide chain is elongated by repeated cycles of deprotection and coupling .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis to ensure purity and identity .
化学反応の分析
Types of Reactions
(D-Trp8)-g2-MSH primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its methionine and tryptophan residues .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can oxidize methionine residues to methionine sulfoxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds in peptides.
Substitution: Amino acid residues can be substituted during synthesis using protected amino acid derivatives.
Major Products
The major product of these reactions is the fully synthesized and purified this compound peptide. Oxidation and reduction reactions may yield modified peptides with altered methionine or cysteine residues .
科学的研究の応用
Chemistry
In chemistry, (D-Trp8)-g2-MSH is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and optimizing existing protocols .
Biology
In biological research, this compound is utilized to investigate the role of melanocortin receptors in various physiological processes. It is particularly valuable in studying the anti-inflammatory effects mediated by MC3R .
Medicine
Medically, this compound has potential therapeutic applications in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for developing new anti-inflammatory drugs .
Industry
In the pharmaceutical industry, this compound is used in drug development and testing. It helps in screening for new compounds that can interact with melanocortin receptors and evaluating their efficacy and safety .
作用機序
(D-Trp8)-g2-MSH exerts its effects by binding to and activating the melanocortin receptor 3 (MC3R). This activation leads to the accumulation of cyclic adenosine monophosphate (cAMP) within cells, which in turn triggers a cascade of intracellular signaling pathways. These pathways include the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory proteins such as heme-oxygenase 1 (HO-1) . The compound’s dual mechanism of action involves both cytokine/chemokine inhibition and the induction of anti-inflammatory proteins .
類似化合物との比較
Similar Compounds
(D-Trp8)-gamma-MSH: Another analog of gamma-MSH with similar receptor selectivity.
(L-Trp8)-gamma-MSH: A variant with L-tryptophan instead of D-tryptophan at the eighth position.
(D-Trp8)-SRIF: A somatostatin analog with D-tryptophan at the eighth position
Uniqueness
(D-Trp8)-g2-MSH is unique due to its high selectivity for MC3R over other melanocortin receptors, such as MC4R and MC5R. This selectivity makes it particularly effective in modulating specific anti-inflammatory pathways without affecting other physiological processes mediated by different melanocortin receptors .
特性
IUPAC Name |
(3S)-3-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H99N21O16S/c1-41(2)62(95-63(102)49(75)30-44-22-24-47(96)25-23-44)72(111)90-53(26-29-112-3)64(103)84-38-59(97)87-57(34-46-37-80-40-86-46)70(109)92-55(32-43-16-8-5-9-17-43)68(107)88-52(21-13-28-82-74(78)79)67(106)93-56(33-45-36-83-50-19-11-10-18-48(45)50)69(108)94-58(35-60(98)99)71(110)89-51(20-12-27-81-73(76)77)66(105)91-54(65(104)85-39-61(100)101)31-42-14-6-4-7-15-42/h4-11,14-19,22-25,36-37,40-41,49,51-58,62,83,96H,12-13,20-21,26-35,38-39,75H2,1-3H3,(H,80,86)(H,84,103)(H,85,104)(H,87,97)(H,88,107)(H,89,110)(H,90,111)(H,91,105)(H,92,109)(H,93,106)(H,94,108)(H,95,102)(H,98,99)(H,100,101)(H4,76,77,81)(H4,78,79,82)/t49-,51-,52-,53-,54-,55-,56+,57-,58-,62-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWUQPQBOGLSIM-MDMVXOTPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NCC(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H99N21O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
